Cas no 86-99-7 (7-chloroquinolin-4(1H)-one)

7-chloroquinolin-4(1H)-one structure
7-chloroquinolin-4(1H)-one structure
Produktname:7-chloroquinolin-4(1H)-one
CAS-Nr.:86-99-7
MF:C9H6ClNO
MW:179.603041172028
MDL:MFCD00006778
CID:34401
PubChem ID:66593

7-chloroquinolin-4(1H)-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-Chloroquinolin-4-ol
    • 7-Chloro-4-hydroxyquinoline
    • 4-Hydroxy-7-chloroquinoline
    • Piperaquine Impurity II (7-Chloro-4-Hydroxy-Quinoline)
    • 7-Chloro-4-quinolinol
    • 7-chloroquinolin-4(1H)-one
    • 4-Quinolinol, 7-chloro-
    • 4(1H)-Quinolinone, 7-chloro-
    • 7-chloro-1H-quinolin-4-one
    • 7-chloro-quinolin-4-ol
    • 23FWH4CH0U
    • MLS000517803
    • XMFXTXKSWIDMER-UHFFFAOYSA-N
    • KUC100209
    • chloroxoquinoline
    • 7-chloro-4(1H)-quinolinone
    • 4mrw
    • NSC38928
    • 7-Chloro4-quinolinol
    • Piperaquine Impurity II
    • 7-Chloro-4-keto-quinoline
    • MRW
    • FT-0621382
    • BDBM50532260
    • KUC100209N
    • CS-W017251
    • AS-47497
    • SY016725
    • AE-641/13516197
    • Q27463509
    • 86-99-7
    • DTXSID90235344
    • SMR000129049
    • 7-Chloroquinoline-4(1H)-one
    • F13945
    • AMY340
    • NCGC00247321-01
    • HMS3349G17
    • CHLOROXOQUINOLINE [WHO-DD]
    • W-104048
    • E76575
    • UNII-23FWH4CH0U
    • HMS2203H11
    • EN300-223987
    • AKOS002683703
    • CHEMBL1409793
    • SB67621
    • FT-0621383
    • 23833-97-8
    • MFCD00006778
    • SCHEMBL409748
    • Z1255464975
    • NSC-38928
    • EINECS 201-715-2
    • A841908
    • 7-chlorquinolin-4-ol
    • SB67538
    • PD063051
    • CCG-321470
    • NSC 38928
    • AKOS015998208
    • CS-0166875
    • 7-Chloro-4-quinolinol (ACI)
    • ALBB-024683
    • BRD-K83335125-001-07-0
    • NS00039162
    • MFCD20542777
    • SY296663
    • DB-359845
    • 7-Chloro-4(1H)-quinolone
    • MDL: MFCD00006778
    • Inchi: 1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
    • InChI-Schlüssel: XMFXTXKSWIDMER-UHFFFAOYSA-N
    • Lächelt: ClC1C=C2C(C(=CC=N2)O)=CC=1
    • BRN: 125356

Berechnete Eigenschaften

  • Genaue Masse: 179.01400
  • Monoisotopenmasse: 179.013792
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 227
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 1.2
  • Tautomerzahl: 3
  • Topologische Polaroberfläche: 29.1

Experimentelle Eigenschaften

  • Farbe/Form: Farbloser Nadelkristall
  • Dichte: 1.339
  • Schmelzpunkt: 276-279 ºC
  • Siedepunkt: 302.8 °C at 760 mmHg
  • Flammpunkt: 136.9 °C
  • Brechungsindex: 1.608
  • PSA: 33.12000
  • LogP: 2.59380
  • Löslichkeit: Leicht löslich im kalten Wasser, löslich im heißen Wasser

7-chloroquinolin-4(1H)-one Sicherheitsinformationen

7-chloroquinolin-4(1H)-one Zolldaten

  • HS-CODE:2933499090
  • Zolldaten:

    China Zollkodex:

    2933499090

    Übersicht:

    2933499090. Andere Verbindungen, die Chinolin oder Isochinolin-Ringsystem enthalten [aber nicht weiter geschmolzen]. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2933499090. andere Verbindungen, die in der Struktur ein Chinolin- oder Isochinolinringsystem enthalten (auch hydriert), nicht weiter geschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

7-chloroquinolin-4(1H)-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D956220-100g
7-Chloroquinolin-4-ol
86-99-7 95%
100g
$135 2024-06-07
Chemenu
CM145806-100g
7-chloro-4-quinolinol
86-99-7 95%+
100g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UB308-25g
7-chloroquinolin-4(1H)-one
86-99-7 95%
25g
¥293.0 2022-05-30
Enamine
EN300-223987-10.0g
7-chloroquinolin-4-ol
86-99-7 95.0%
10.0g
$27.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C902422-100g
7-Chloroquinolin-4-ol
86-99-7 95%
100g
808.20 2021-05-17
Enamine
EN300-223987-50.0g
7-chloroquinolin-4-ol
86-99-7 95.0%
50.0g
$71.0 2025-03-21
Enamine
EN300-223987-100g
7-chloroquinolin-4-ol
86-99-7 95%
100g
$121.0 2023-09-15
Enamine
EN300-223987-1g
7-chloroquinolin-4-ol
86-99-7 95%
1g
$24.0 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UB308-5g
7-chloroquinolin-4(1H)-one
86-99-7 95%
5g
¥52.8 2023-09-02
abcr
AB178306-100g
7-Chloro-4-hydroxyquinoline, 94%; .
86-99-7 94%
100g
€275.60 2025-02-15

7-chloroquinolin-4(1H)-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water ;  4 h, 105 °C; 105 °C → rt
1.2 Reagents: Water
Referenz
Efficient method for demethylation of aryl methyl ether using Aliquat-336
Waghmode, Suresh B.; et al, Synthetic Communications, 2013, 43(24), 3272-3280

Synthetic Routes 2

Reaktionsbedingungen
Referenz
4-Hydroxyquinolines
, European Patent Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 4 h, 240 °C; 240 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
Referenz
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1 h, 50 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
2.2 Reagents: Water
Referenz
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
1.2 Reagents: Water
Referenz
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Acetic acid ;  1 h, 125 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Acetic acid ;  acidified, rt
Referenz
Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials?
Terzic, Natasa; et al, Journal of Medicinal Chemistry, 2016, 59(1), 264-281

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Cleavage of organic sulfides with chlorine
Baker, Robert H.; et al, Journal of the American Chemical Society, 1946, 68, 2636-9

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Magnesium ,  Ammonium chloride
2.1 -
2.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Process for producing isomer-free 7-chloro-4-hydroxyquinoline
, Hungary, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Water
Referenz
Displacement of nuclear hydroxyl in quinoline series by aryl-S group
Illuminati, G.; et al, Journal of the American Chemical Society, 1950, 72, 4288-9

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Trimethyl orthoformate ;  1 h, reflux; cooled
1.2 Solvents: Dimethylformamide ;  2 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
1.4 Solvents: Diphenyl ether ;  5 min, rt → 300 °C; 300 °C → rt
Referenz
Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities
Madrid, Peter B.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(4), 1015-1018

Synthetic Routes 11

Reaktionsbedingungen
1.1 Solvents: Diethyl (ethoxymethylene)malonate ;  4 h, 110 °C
2.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
Referenz
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Synthetic Routes 12

Reaktionsbedingungen
Referenz
Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1978, 21(3), 268-72

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Acetic acid
Referenz
Reaction of 4,7-dichloroquinoline with acetic acid
Cutler, Royal A.; et al, Journal of the American Chemical Society, 1950, 72, 3394-5

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
Referenz
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Synthetic Routes 15

Reaktionsbedingungen
1.1 -
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Process for producing isomer-free 7-chloro-4-hydroxyquinoline
, Hungary, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 4 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ;  15 min, rt
Referenz
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Sodium iodide Solvents: Acetonitrile ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1 h, 50 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
3.2 Reagents: Water
Referenz
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

7-chloroquinolin-4(1H)-one Raw materials

7-chloroquinolin-4(1H)-one Preparation Products

7-chloroquinolin-4(1H)-one Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:86-99-7)7-chloroquinolin-4(1H)-one
A841908
Reinheit:99%
Menge:500g
Preis ($):612.0